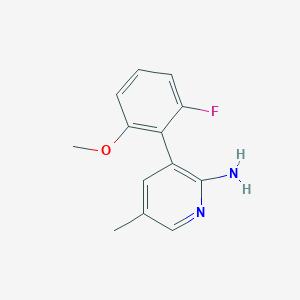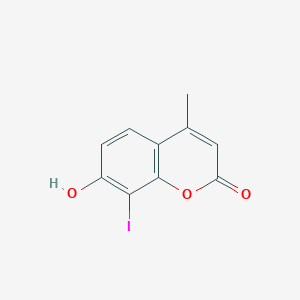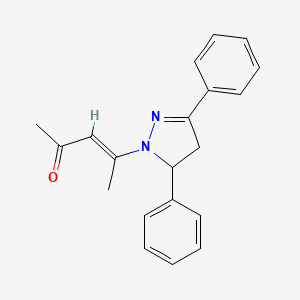![molecular formula C15H16N2O5 B3911963 N-(2-(2-furyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B3911963.png)
N-(2-(2-furyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)-2-furamide
Descripción general
Descripción
N-(2-(2-furyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)-2-furamide, commonly known as Furan-2,5-dicarboxamide, is a chemical compound that has attracted attention from the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Furan-2,5-dicarboxamide is not fully understood. However, it has been suggested that the compound may act by inhibiting enzymes involved in tumor growth and inflammation. In agriculture, it may act by disrupting the synthesis of essential amino acids in plants. In materials science, it may act by facilitating charge transport in organic semiconductors.
Biochemical and Physiological Effects:
Furan-2,5-dicarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that it can reduce tumor growth in mice. However, the compound has also been shown to have toxic effects on some cell lines and may cause liver damage in rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Furan-2,5-dicarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be confirmed by NMR spectroscopy and mass spectrometry. It is also stable under normal laboratory conditions. However, the compound has some limitations. It is poorly soluble in water, which can make it difficult to work with in aqueous environments. It is also toxic to some cell lines, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on Furan-2,5-dicarboxamide. One direction is to investigate its potential as an antitumor and anti-inflammatory agent in humans. Another direction is to explore its potential as a herbicide and fungicide in agriculture. In materials science, future research could focus on improving the charge transport properties of the compound for use in organic electronics and optoelectronics. Additionally, further studies are needed to better understand the mechanism of action and toxic effects of Furan-2,5-dicarboxamide.
Aplicaciones Científicas De Investigación
Furan-2,5-dicarboxamide has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, it has been shown to have antitumor and anti-inflammatory properties. In agriculture, it has been investigated as a potential herbicide and fungicide. In materials science, it has been studied for its potential use in organic electronics and optoelectronics.
Propiedades
IUPAC Name |
N-[(E)-1-(furan-2-yl)-3-(3-hydroxypropylamino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c18-7-3-6-16-14(19)12(10-11-4-1-8-21-11)17-15(20)13-5-2-9-22-13/h1-2,4-5,8-10,18H,3,6-7H2,(H,16,19)(H,17,20)/b12-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKAPRZZCNNHOM-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C(C(=O)NCCCO)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C(\C(=O)NCCCO)/NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201806 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-{[(2-methylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B3911881.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B3911894.png)

![ethyl N-[(3-{[(1H-indol-2-ylcarbonyl)amino]methyl}-1-piperidinyl)carbonyl]-beta-alaninate](/img/structure/B3911907.png)
![3-methyl-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B3911914.png)
![6-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}hexanoic acid](/img/structure/B3911918.png)
![6-acetyl-2-(1,3-benzodioxol-5-ylmethylene)-5-(2,4-dimethoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B3911927.png)
![3-[(2-fluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B3911942.png)



![4-[4-(2-methoxyethoxy)phenyl]-6-methylpyrimidin-2-amine](/img/structure/B3911971.png)
![N'-[(2-phenoxyacetyl)oxy]-3-pyridinecarboximidamide](/img/structure/B3911972.png)
